Ozogamicin

Overview

Description

Ozogamicin is a cytotoxic agent that is often used in the form of an antibody-drug conjugate. It is a derivative of calicheamicin, a potent antitumor antibiotic. This compound is primarily used in the treatment of acute myeloid leukemia, where it is conjugated to a monoclonal antibody that targets the CD33 antigen on leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ozogamicin is synthesized through a series of complex chemical reactions. The synthesis involves the fermentation of the bacterium Micromonospora echinospora to produce calicheamicin. This is followed by a series of chemical modifications to produce the this compound derivative. The final product is then conjugated to a monoclonal antibody through a bifunctional linker .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce calicheamicin. This is followed by chemical synthesis steps to modify calicheamicin into this compound. The final step involves the conjugation of this compound to a monoclonal antibody using a bifunctional linker. The entire process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Ozogamicin undergoes several types of chemical reactions, including:

Oxidation: The calicheamicin moiety can undergo oxidation reactions, which are crucial for its cytotoxic activity.

Reduction: Reduction reactions can also occur, affecting the stability and activity of the compound.

Substitution: Various substitution reactions are involved in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidizing Agents: Used in the oxidation of calicheamicin to produce this compound.

Reducing Agents: Employed in reduction reactions to stabilize the compound.

Major Products Formed

The major product formed from these reactions is this compound, which is then conjugated to a monoclonal antibody to form the final therapeutic agent .

Scientific Research Applications

Ozogamicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and modification of cytotoxic agents.

Biology: Employed in research to understand the mechanisms of cell death and apoptosis.

Medicine: Primarily used in the treatment of acute myeloid leukemia. It is also being investigated for its potential use in other types of cancer.

Industry: Used in the production of antibody-drug conjugates for therapeutic applications.

Mechanism of Action

Ozogamicin exerts its effects by binding to the CD33 antigen on the surface of leukemic cells. Once bound, the this compound-CD33 complex is internalized into the cell, where the cytotoxic agent calicheamicin is released. Calicheamicin induces double-strand breaks in the DNA, leading to cell death. This targeted approach allows for the selective killing of leukemic cells while minimizing damage to healthy cells .

Comparison with Similar Compounds

Similar Compounds

Inotuzumab ozogamicin: Another antibody-drug conjugate that targets the CD22 antigen on B-cell leukemias.

Daunorubicin: A chemotherapy drug that is often used in combination with this compound for the treatment of acute myeloid leukemia.

Cytarabine: Another chemotherapy agent used in combination with this compound.

Uniqueness

This compound is unique due to its highly potent cytotoxic activity and its ability to be conjugated to monoclonal antibodies for targeted therapy. This allows for the selective killing of cancer cells while minimizing side effects, making it a valuable tool in the treatment of acute myeloid leukemia .

Biological Activity

Overview of Ozogamicin

This compound, also known as gemtuzumab this compound (GO), is a humanized monoclonal antibody conjugated to the cytotoxic agent calicheamicin. It targets the CD33 antigen, which is commonly expressed on acute myeloid leukemia (AML) cells. Initially approved in 2000, its use has evolved through various studies, particularly focusing on its efficacy in treating CD33-positive AML and acute lymphoblastic leukemia (ALL).

The mechanism of action for this compound involves the following steps:

- Binding : GO binds to the CD33 antigen on the surface of AML cells.

- Internalization : The GO-CD33 complex is internalized into the cell.

- Release of Calicheamicin : Inside the lysosome, calicheamicin is released and becomes activated.

- DNA Damage : Calicheamicin induces DNA double-strand breaks, leading to apoptosis via activation of caspases and mitochondrial pathways.

This mechanism highlights the targeted nature of this compound, allowing for selective cytotoxicity towards malignant cells while sparing normal cells.

Clinical Efficacy

This compound has demonstrated significant clinical activity in multiple studies:

- Phase III ALFA-0701 Trial : This trial assessed the efficacy of this compound in combination with standard chemotherapy in adults aged 50-70 with newly diagnosed de novo AML. Results indicated a 34% reduction in risk of events leading to treatment failure when compared to control groups. The overall survival (OS) rates were also improved, with a median OS of 49.8 months versus 27.5 months in historical controls .

- Real-World Data : A study conducted in France reported that this compound was predominantly administered alongside other agents such as cytarabine and daunorubicin. The response rates were consistent with those from pivotal studies, reinforcing its effectiveness in clinical practice .

Table 1: Summary of Key Clinical Trials Involving this compound

| Study | Patient Population | Treatment Regimen | Key Findings |

|---|---|---|---|

| ALFA-0701 | Adults with de novo AML | GO + standard chemotherapy | Improved EFS (34% reduction in risk), longer median OS |

| Real-World Study | Treatment-naïve CD33-positive AML | GO + cytarabine/daunorubicin | Response rates similar to pivotal trials; median OS 49.8 months |

| Gemtuzumab Study | Patients with ALL | GO alone or in combination | Significant inhibition of cell proliferation and improved survival |

Safety Profile

The safety profile of this compound has been closely monitored across various studies:

- Common Adverse Effects : Prolonged thrombocytopenia is the most frequently observed adverse effect, along with veno-occlusive disease (VOD), particularly noted in patients undergoing stem cell transplantation .

- Serious Adverse Events : In clinical settings, serious adverse events related to treatment have been reported but are generally manageable within clinical protocols.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- A patient with relapsed CD33-positive AML treated with this compound combined with intensive chemotherapy achieved complete remission after two cycles, highlighting its potential as a salvage therapy.

- In pediatric populations, this compound has shown promise when used in combination therapies for high-risk ALL, leading to improved event-free survival rates.

Resistance Mechanisms

Despite its efficacy, some patients exhibit resistance to this compound:

Properties

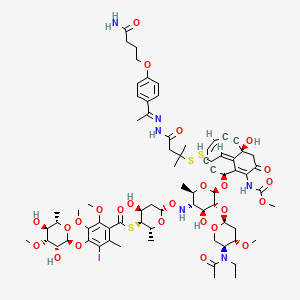

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-6-[[(2S,5Z,9R,13E)-13-[2-[[4-[(2E)-2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMATTJJEPZZMM-BPKVFSPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSC(C)(C)CC(=O)N/N=C(\C)/C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H97IN6O25S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1681.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400046-53-9 | |

| Record name | Ozogamicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400046539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OZOGAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDM24GA51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.